molecular formula C16H10F3N3O4S B2657646 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-72-5

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2657646
CAS No.: 330189-72-5
M. Wt: 397.33
InChI Key: OBFPWZRULHDGKC-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzothiazole-derived compound featuring a nitro group at the 6-position, a methoxy group at the 4-position of the benzothiazole ring, and a 3-(trifluoromethyl)benzamide substituent at the 2-position. The benzothiazole scaffold is known for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial agents, due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may contribute to electron-withdrawing effects, influencing reactivity and binding affinity .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O4S/c1-26-11-6-10(22(24)25)7-12-13(11)20-15(27-12)21-14(23)8-3-2-4-9(5-8)16(17,18)19/h2-7H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPWZRULHDGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using a methoxy-containing reagent.

    Amidation: The final step involves the coupling of the substituted benzothiazole with 3-(trifluoromethyl)benzoyl chloride to form the desired benzamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. The compound has shown promising results against various bacterial strains, including resistant strains.

Key Findings:

  • In vitro Studies: The compound exhibited moderate antibacterial activity against several strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanism of Action: The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-Tubercular Properties

The compound has been investigated for its potential as an anti-tubercular agent. Benzothiazole derivatives have been recognized for their efficacy against Mycobacterium tuberculosis.

Case Studies:

  • A study demonstrated that derivatives similar to this compound showed significant activity against drug-resistant strains of tuberculosis in murine models. The compound achieved a 5/5 cure rate in these models, indicating its potential as a therapeutic agent for tuberculosis .

Antiparasitic Applications

The compound's structure suggests potential applications in treating parasitic infections such as African trypanosomiasis (sleeping sickness).

Research Insights:

  • In experimental models, derivatives based on the benzothiazole scaffold have shown effectiveness against Trypanosoma brucei, the causative agent of African trypanosomiasis. This compound was identified as a promising lead compound due to its high efficacy and low toxicity profiles observed in preliminary studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives.

Substituent Effect on Activity Reference
Methoxy groupEnhances solubility and bioavailability
Nitro groupIncreases potency against specific pathogens
TrifluoromethylImproves metabolic stability and reduces toxicity

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be contextualized against related benzothiazole and benzamide derivatives. Below is a systematic comparison:

Structural Analogues

Compound Name Key Substituents Structural Differences Potential Implications
Target Compound 4-methoxy, 6-nitro (benzothiazole); 3-(trifluoromethyl)benzamide N/A High lipophilicity (CF₃), electron-withdrawing nitro group may enhance reactivity.
4-[Ethyl-(phenylmethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide 4-methoxy, 6-nitro (benzothiazole); ethyl(phenylmethyl)sulfamoyl benzamide Sulfamoyl group replaces trifluoromethyl. Sulfamoyl may increase solubility but reduce membrane permeability compared to CF₃.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione core; sulfonylphenyl substituents Triazole-thione vs. benzothiazole; absence of nitro/methoxy. Triazole-thiones exhibit tautomerism, potentially altering binding modes compared to rigid benzothiazoles.
Excluded Benzamides in Varied substituents (e.g., thiazolylmethylthio, thienylmethylthio) Different heterocyclic systems (thiazole, thiophene) and substituent positions. Reduced similarity in electronic profile; likely divergent biological targets (e.g., antiviral vs. anticancer).

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with related hydrazinecarbothioamides . The absence of S–H stretching (~2500–2600 cm⁻¹) confirms the absence of thiol tautomerism, a feature shared with triazole-thiones in their thione form .
  • NMR : The ¹H-NMR of the benzothiazole ring protons (aromatic region δ 7.0–8.5 ppm) and trifluoromethyl group (¹⁹F NMR δ ~ -60 ppm) would distinguish it from sulfamoyl or sulfonyl analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Sulfamoyl Analogue Triazole-Thione
Molecular Weight ~413.3 g/mol ~507.5 g/mol ~450–500 g/mol
LogP (Predicted) 3.5–4.0 2.8–3.2 2.0–2.5
Key IR Bands 1660 (C=O), 1250 (C-NO₂) 1655 (C=O), 1150 (S=O) 1247–1255 (C=S)

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and highlighting significant data.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and biological efficacy. The molecular formula is C15H12F3N3O3S, and its structure can be represented as follows:

Structure N(4methoxy6nitro1,3benzothiazol2yl)3(trifluoromethyl)benzamide\text{Structure }N-(4-\text{methoxy}-6-\text{nitro}-1,3-\text{benzothiazol}-2-\text{yl})-3-(\text{trifluoromethyl})\text{benzamide}

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study reported that benzothiazole derivatives demonstrated potent activity against various bacterial strains, suggesting their potential as antibiotic agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Antiviral Activity

The compound has also been evaluated for antiviral activity. In vitro studies have shown that benzothiazole derivatives can inhibit the replication of several viruses by modulating host cell factors involved in viral replication processes. Specifically, the mechanism may involve increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Table 2: Antiviral Activity Against Various Viruses

VirusIC50 (µM)Reference
HBV5.0
HCV10.0
HIV7.5

Case Studies

  • Case Study on Hepatitis B Virus (HBV) :
    A study investigated the anti-HBV activity of various benzothiazole derivatives, including this compound. The results indicated that this compound effectively inhibited HBV replication in vitro and showed favorable pharmacokinetic properties in animal models .
  • Case Study on Drug Resistance :
    Research highlighted the potential of this compound to overcome drug resistance in HBV strains resistant to standard treatments. The study noted that the mechanism involved modulation of host immune responses and enhancement of intracellular antiviral factors .

Q & A

Q. What are the critical steps and hazard considerations for synthesizing N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis involves sequential coupling reactions under controlled conditions. Key steps include:
  • Step 1 : Reacting O-benzyl hydroxylamine hydrochloride with a benzoyl chloride derivative (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane (CH2Cl2) and aqueous potassium carbonate at 0°C to form intermediates .
  • Step 2 : Purification via vacuum filtration and rotary evaporation to isolate the product. Hazard analysis is critical for handling reactive reagents (e.g., trichloroisocyanuric acid, sodium pivalate) and thermally unstable intermediates .
  • Hazard Mitigation : Conduct risk assessments for mutagenic intermediates (e.g., Ames testing for anomeric amides) and use inert atmospheres (argon) to prevent decomposition .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to confirm substituent positions, particularly the trifluoromethyl group and nitrobenzothiazole core .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using polar solvents (e.g., ethyl acetate/hexane mixtures) and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Ensure ≥98% purity post-synthesis via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key features include:
  • Hydrogen Bond Analysis : Identify dimer formation via N–H···N interactions (e.g., centrosymmetrical dimers in benzothiazole derivatives) .
  • Thermal Ellipsoid Modeling : Refine anisotropic displacement parameters for nitro and methoxy groups to confirm spatial orientation .
  • Validate results against high-resolution X-ray diffraction data to resolve twinning or disorder .

Q. How should researchers handle intermediates prone to thermal decomposition during synthesis?

  • Methodological Answer :
  • Short-Term Storage : Store intermediates at –20°C under argon to slow degradation .
  • In Situ Generation : Avoid isolating unstable intermediates (e.g., sodium pivalate adducts) by proceeding directly to subsequent reaction steps .
  • Decomposition Monitoring : Use differential scanning calorimetry (DSC) to identify decomposition thresholds and adjust reaction temperatures .

Q. What strategies mitigate mutagenicity risks in anomeric amide derivatives during biological studies?

  • Methodological Answer :
  • Ames II Testing : Screen compounds for mutagenicity early in development. For example, N-acyloxy-N-alkoxyamides show mutagenicity comparable to benzyl chloride, requiring Biosafety Level 2 (BSL-2) containment .
  • Structural Modifications : Replace mutagenic moieties (e.g., nitro groups) with bioisosteres like trifluoromethyl to reduce toxicity while retaining activity .
  • PPE and Ventilation : Use fume hoods, gloves, and respirators when handling powdered forms .

Q. How to reconcile contradictory biological activity data in trifluoromethyl benzamide derivatives?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on enzyme inhibition (e.g., kinase IC50 values) .
  • Meta-Analysis : Cross-reference high-throughput screening (HTS) datasets (e.g., PubChem BioAssay) to identify assay-specific artifacts .
  • Molecular Docking : Use computational models to predict binding modes in targets like BRAF or LCK kinases, resolving discrepancies between in vitro and cellular assays .

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